An In-depth Technical Guide to the Structure of Heparin Disaccharide IV-H (ΔUA-GlcN)
An In-depth Technical Guide to the Structure of Heparin Disaccharide IV-H (ΔUA-GlcN)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heparin and heparan sulfate (B86663) are complex, highly sulfated linear polysaccharides belonging to the glycosaminoglycan (GAG) family. Their intricate structures dictate their diverse biological roles, including the regulation of blood coagulation, cell growth and differentiation, and inflammatory processes. The fundamental building blocks of these polymers are disaccharide units, the analysis of which is crucial for understanding their structure-function relationships. Heparin disaccharide IV-H, also known as ΔUA-GlcN, is an unsaturated disaccharide derived from the enzymatic digestion of heparin and heparan sulfate. This technical guide provides a comprehensive overview of the structure of Heparin disaccharide IV-H, including its chemical properties, and detailed experimental protocols for its characterization using modern analytical techniques.
Chemical Structure and Properties
Heparin disaccharide IV-H is composed of an unsaturated uronic acid (ΔUA) residue linked to a glucosamine (B1671600) (GlcN) residue. The enzymatic cleavage of the heparin polymer by heparinases results in the formation of a double bond between C4 and C5 of the uronic acid moiety, hence the designation "unsaturated."
Molecular Formula: C₁₂H₁₉NO₁₀[1]
Molecular Weight: 337.28 g/mol
IUPAC Name: (2S,3S,4S,5R,6R)-6-[(2R,3R,4S,5R)-3,4,5-trihydroxy-6-oxooxan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
The chemical structure of Heparin disaccharide IV-H (ΔUA-GlcN) is depicted below:
Quantitative Data
Precise structural characterization of heparin disaccharides relies on quantitative data obtained from various analytical techniques. The following table summarizes key physicochemical properties of Heparin disaccharide IV-H.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₉NO₁₀ | [1] |
| Average Molecular Mass | 337.28 Da | |
| Monoisotopic Mass | 337.1009 Da |
Note: Specific NMR chemical shifts and mass spectrometry fragmentation data for Heparin disaccharide IV-H are often presented within the context of analyzing complex mixtures of heparin-derived disaccharides. Researchers are encouraged to consult the referenced experimental protocols and literature for detailed spectral data.
Experimental Protocols
The structural elucidation of Heparin disaccharide IV-H involves a multi-step process, beginning with the enzymatic digestion of the parent polysaccharide, followed by chromatographic separation and analysis by mass spectrometry and nuclear magnetic resonance spectroscopy.
Enzymatic Depolymerization of Heparin/Heparan Sulfate
Objective: To digest heparin or heparan sulfate into its constituent disaccharides using a cocktail of heparinases.
Materials:
-
Heparin or Heparan Sulfate sample
-
Heparinase I (EC 4.2.2.7)
-
Heparinase II (no EC number)
-
Heparinase III (EC 4.2.2.8)
-
Digestion Buffer: 20 mM sodium acetate (B1210297), 2 mM calcium acetate, pH 7.0
-
Microcentrifuge tubes
-
Water bath or incubator at 37°C
-
Boiling water bath or heat block
Procedure:
-
Dissolve the heparin/heparan sulfate sample in the digestion buffer to a final concentration of 1-5 mg/mL.
-
Add a cocktail of heparinase I, II, and III to the sample. The recommended enzyme concentration is typically 0.01-0.1 IU per mg of polysaccharide.
-
Incubate the reaction mixture at 37°C for 12-24 hours to ensure complete digestion.
-
Terminate the enzymatic reaction by heating the sample at 100°C for 5-10 minutes.
-
Centrifuge the digested sample to pellet any denatured protein and collect the supernatant containing the disaccharides.[2]
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
Objective: To separate and identify Heparin disaccharide IV-H from the mixture of digested products.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Reversed-phase C18 column or a porous graphitic carbon column
-
Mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source
Reagents:
-
Mobile Phase A: Aqueous solution with a volatile buffer (e.g., 10 mM ammonium (B1175870) acetate or ammonium bicarbonate)
-
Mobile Phase B: Acetonitrile or methanol
-
Ion-pairing agent (optional, e.g., tributylamine) for enhanced separation
Procedure:
-
Reconstitute the dried disaccharide mixture in a solvent compatible with the initial mobile phase conditions.
-
Inject the sample onto the LC column.
-
Elute the disaccharides using a gradient of increasing organic solvent (Mobile Phase B). The gradient program should be optimized to achieve baseline separation of the different disaccharide species.
-
The eluent is introduced into the ESI source of the mass spectrometer.
-
Acquire mass spectra in negative ion mode. Heparin disaccharide IV-H will be detected as its deprotonated molecule [M-H]⁻.
-
For structural confirmation, perform tandem mass spectrometry (MS/MS) on the parent ion of interest. The fragmentation pattern will provide information on the monosaccharide composition and linkage.[3][4]
References
- 1. Quantification of Heparan Sulfate Disaccharides Using Ion-Pairing Reversed-Phase Microflow High-Performance Liquid Chromatography with Electrospray Ionization Trap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heparan Sulfate Identification and Characterisation: Method II. Enzymatic Depolymerisation and SAX-HPLC Analysis to Determine Disaccharide Composition [bio-protocol.org]
- 3. Ultraperformance ion-pairing liquid chromatography with on-line electrospray ion trap mass spectrometry for heparin disaccharide analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analytical method for the determination of disaccharides derived from keratan, heparan, and dermatan sulfates in human serum and plasma by high-performance liquid chromatography/turbo ionspray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
